molecular formula C17H18Cl2N2O4S B4562390 N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4562390
M. Wt: 417.3 g/mol
InChI Key: QVXGELKNPJFSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H18Cl2N2O4S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0364336 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Loss Prevention

N-phenyl-methylsulfonamido-acetamide (PMSA) and its variants, including compounds structurally related to N1-(2,3-dichlorophenyl)-N2-(2-methoxy-5-methylphenyl)-N2-(methylsulfonyl)glycinamide, have been explored for their osteoclast inhibitory activity. Specifically, PMSA compounds demonstrated the ability to inhibit osteoclast differentiation, a critical process in the development of osteoporosis. For instance, one study highlighted the effectiveness of PMSA-5-Cl in preventing bone loss in an ovariectomized mouse model, suggesting potential therapeutic applications for postmenopausal osteoporosis (Eunjin Cho et al., 2020).

Chemical Stability in Antidote Formulations

The chemical stability of novel antidote combinations, including components structurally similar to N1-(2,3-dichlorophenyl)-N2-(2-methoxy-5-methylphenyl)-N2-(methylsulfonyl)glycinamide, has been a subject of research. A study conducted to investigate the stability of a new antidote combination for organophosphate poisoning treatment found that the combination remained stable over the study period. The research supports the viability of these compounds in medical applications requiring long-term stability (P. Clair et al., 2000).

Anticonvulsant Activity and Brain Penetration

Research into the pharmacological profile of sulfonamide derivatives has identified potent and selective serotonin receptor antagonists with promising pharmacokinetic properties. For example, the design and synthesis of specific sulfonamide compounds have led to the discovery of novel, orally bioavailable, brain-penetrant antagonists showing activity in animal models of cognition. This work underscores the potential of such compounds in developing treatments for neurological conditions (R. Nirogi et al., 2012).

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-11-7-8-15(25-2)14(9-11)21(26(3,23)24)10-16(22)20-13-6-4-5-12(18)17(13)19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXGELKNPJFSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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N~1~-(2,3-dichlorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

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